N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

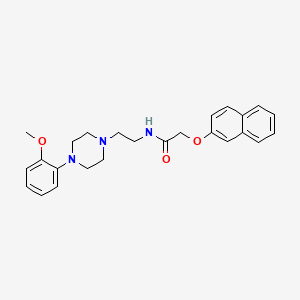

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a piperazine-containing acetamide derivative characterized by a 2-methoxyphenyl-substituted piperazine ring linked via an ethyl chain to an acetamide backbone. The naphthalen-2-yloxy group at the acetamide position distinguishes it from other analogs.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-30-24-9-5-4-8-23(24)28-16-14-27(15-17-28)13-12-26-25(29)19-31-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTBJQHYFNGBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

Acylation Reaction: The intermediate is then subjected to acylation with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound can be utilized in pharmacological studies focusing on:

- Cardiovascular Disorders : Its interaction with alpha1-adrenergic receptors makes it a candidate for treating conditions like hypertension and cardiac hypertrophy.

- Neurological Disorders : By modulating acetylcholine levels, it may be relevant in treating disorders such as Alzheimer’s disease or myasthenia gravis.

Cancer Research

The compound's structural similarities to other bioactive molecules suggest potential applications in oncology:

- RET Kinase Inhibition : Compounds with similar structures have shown promise as RET kinase inhibitors, which are crucial in certain cancer therapies .

- Antitumor Effects : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, warranting further investigation into its efficacy against various cancer types .

Psychopharmacology

The piperazine moiety is known for its psychoactive properties, making this compound a candidate for research into:

- Psychostimulant Addiction : Investigations into D3 receptor selectivity may reveal insights into addiction mechanisms and therapeutic targets .

- Anxiolytic Effects : The modulation of serotonin receptors could position this compound as a potential anxiolytic agent.

Case Study 1: Cardiovascular Effects

A study evaluated the effects of related compounds on alpha1-adrenergic receptor activity, revealing significant impacts on blood pressure regulation and vascular resistance. These findings suggest that N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide could similarly influence cardiovascular health through receptor modulation.

Case Study 2: Antitumor Activity

In preclinical trials, derivatives of the compound demonstrated notable antitumor effects in cell lines expressing RET mutations. This highlights the potential for developing targeted therapies based on its structural framework .

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Receptor Binding and Selectivity

- 18F-Mefway : Exhibits high affinity for serotonin 1A (5-HT₁A) receptors, used in PET imaging. The target compound’s 2-methoxyphenylpiperazine moiety may confer similar receptor interactions but lacks radiolabeling .

- N-Phenyl-2-(piperazin-1-yl)acetamide : Demonstrates moderate acute toxicity (oral LD₅₀ > 300 mg/kg) and irritancy, suggesting the target compound’s naphthalenyloxy group could alter toxicity profiles .

Key Research Findings

Table 2: Comparative Pharmacological Data

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C23H27N3O3. It features a piperazine ring, a methoxyphenyl group, and a naphthalene moiety, which contribute to its unique pharmacological properties.

Receptor Interactions

-

Alpha1-Adrenergic Receptors (α1-ARs) :

- The compound has been shown to interact with α1-adrenergic receptors, which are crucial in regulating vascular smooth muscle contraction and various cardiovascular functions. Its binding to these receptors can influence conditions such as hypertension and heart failure.

- Serotonin Receptors :

- Acetylcholinesterase Inhibition :

Cellular Effects

The interaction with α1-ARs leads to various downstream effects on cellular signaling pathways, including:

- Smooth Muscle Contraction : Enhanced contraction of vascular smooth muscle cells.

- Neurotransmitter Modulation : Alterations in neurotransmitter release patterns in the central nervous system.

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing both pharmacokinetics and pharmacodynamics. Its distribution and transport within biological systems are mediated by specific transporters and binding proteins, affecting its bioavailability and efficacy.

Case Studies

-

Cardiovascular Effects :

- In animal models, administration of this compound resulted in significant reductions in blood pressure and heart rate variability, indicating potential therapeutic benefits for cardiovascular diseases.

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a piperazine ring substituted with a 2-methoxyphenyl group, an ethyl linker, and a naphthoxyacetamide moiety. The methoxy group enhances electron donation, potentially affecting receptor binding, while the naphthalene ring contributes to hydrophobic interactions. The acetamide group allows for hydrogen bonding, critical for target engagement. Structural analogs in the piperazine-acetamide class often exhibit CNS activity due to these features .

Q. What synthetic routes are commonly employed to prepare this compound, and what purification methods ensure high purity?

Synthesis typically involves:

- Condensation of 2-methoxyphenylpiperazine with ethyl bromoacetate to form the ethyl linker.

- Coupling with 2-naphthol via nucleophilic substitution to attach the naphthoxy group. Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is verified using HPLC (>95%) and characterized via -NMR and mass spectrometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Avoid inhalation and skin contact; use PPE (gloves, lab coat, safety goggles).

- Work in a fume hood to minimize exposure to dust/aerosols.

- Store in a cool, dry place away from ignition sources (flash point >150°C). First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with receptors like 5-HT or D. Key parameters include:

- Binding energy : Calculated via MM-PBSA/GBSA.

- Hydrogen bonding : Between the acetamide group and receptor residues (e.g., Asp116 in 5-HT).

- Hydrophobic interactions : Naphthalene and methoxyphenyl groups with receptor pockets. Validate predictions with radioligand displacement assays (e.g., -WAY-100635 for 5-HT) .

Q. What experimental strategies resolve discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles?

Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

- Metabolic stability assays : Liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation).

- Structural modifications : Introduce methyl groups to block metabolism or enhance solubility via PEGylation.

- Pharmacokinetic studies : Measure plasma half-life (LC-MS/MS) and brain penetration (BBB permeability assays) .

Q. How does the compound’s stereochemistry impact its pharmacological activity, and how is enantiomeric purity validated?

- Chiral centers : The piperazine ring’s conformation and substituent orientation affect receptor selectivity.

- Enantiomeric separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Activity comparison : Test individual enantiomers in receptor-binding assays to identify the active form .

Methodological Considerations

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.